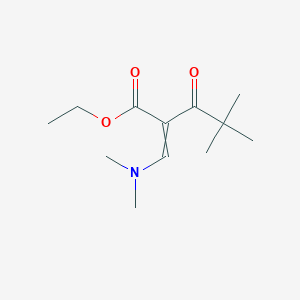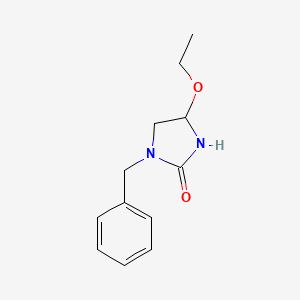
2,4,6-Trifluoro-N-(4-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trifluoro-N-(4-pyridinyl)benzamide is a chemical compound known for its unique structural properties and potential applications in various fields. The compound consists of a benzamide core substituted with trifluoromethyl groups at the 2, 4, and 6 positions and a pyridinyl group at the nitrogen atom. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,4,6-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
For large-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yield. The use of solvents such as dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction. Additionally, purification of the final product can be achieved through recrystallization or chromatography techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trifluoro-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridinyl group can engage in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the fluorine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2,4,6-Trifluoro-N-(4-pyridinyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 2,4,6-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and the pyridinyl moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trifluoro-N-(4-piperidinyl)benzamide
- 2,6-Dichloro-N-(4-pyridinyl)benzamide
- 2,4,6-Trifluoro-N-(4-methylpyridinyl)benzamide
Uniqueness
2,4,6-Trifluoro-N-(4-pyridinyl)benzamide stands out due to the presence of trifluoromethyl groups, which impart unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The combination of trifluoromethyl and pyridinyl groups also enhances its potential for diverse applications in research and industry .
Propiedades
Número CAS |
501442-60-0 |
|---|---|
Fórmula molecular |
C12H7F3N2O |
Peso molecular |
252.19 g/mol |
Nombre IUPAC |
2,4,6-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-7-5-9(14)11(10(15)6-7)12(18)17-8-1-3-16-4-2-8/h1-6H,(H,16,17,18) |
Clave InChI |
MOBQSIYZJKKEBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1NC(=O)C2=C(C=C(C=C2F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


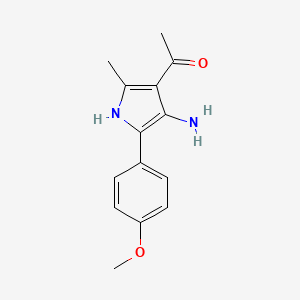


![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)
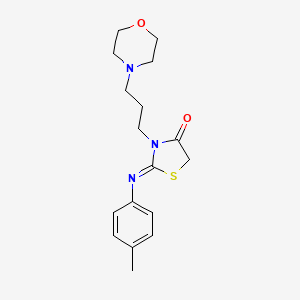

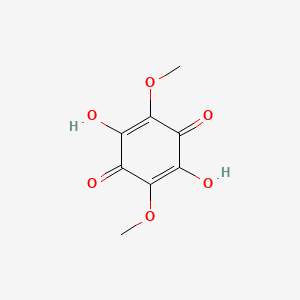


![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
